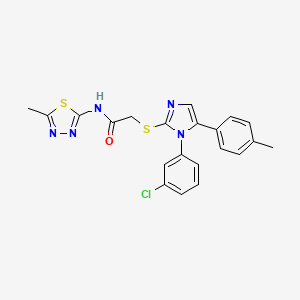
2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5OS2 and its molecular weight is 455.98. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity A study by Desai et al. (2008) synthesized and evaluated various acetamide compounds, including those structurally related to the specified chemical, for their antibacterial activity against Gram-positive and Gram-negative bacteria such as S. aureus and E. coli. The compounds demonstrated moderate to good activity, suggesting potential applications in antibacterial treatments (Desai, Shah, Bhavsar, & Saxena, 2008).
Structural Analysis Boechat et al. (2011) analyzed the structure of compounds with a similar chemical structure. The study detailed the molecular shape and various intermolecular interactions, providing insights into the molecular properties and potential applications of these compounds in scientific research (Boechat, Bastos, Maciel, Kover, Wardell, & Wardell, 2011).
Anticancer Screening Abu-Melha (2021) conducted a study on N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which included molecular modeling and anticancer screening. The research found that some derivatives exhibited significant cytotoxic results against breast cancer cell lines, highlighting their potential in cancer treatment research (Abu-Melha, 2021).
Heterocyclic Syntheses A paper by Schmeyers and Kaupp (2002) explored the use of thioureido-acetamides in various heterocyclic syntheses. This study is relevant as it provides a basis for understanding how compounds like the one can be used in synthesizing diverse heterocycles, which are crucial in many pharmaceutical applications (Schmeyers & Kaupp, 2002).
Antitumor and Antioxidant Activities Hamama et al. (2013) investigated certain N-substituted-2-amino-1,3,4-thiadiazoles for their cytotoxicity and antioxidant activities. This research is pertinent as it indicates the potential of similar compounds in developing new therapeutic agents with antitumor and antioxidant properties (Hamama, Gouda, Badr, & Zoorob, 2013).
Insecticidal Assessment Fadda et al. (2017) synthesized and assessed the insecticidal properties of various heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. This indicates the potential use of similar compounds in developing new insecticides (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Propriétés
IUPAC Name |
2-[1-(3-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5OS2/c1-13-6-8-15(9-7-13)18-11-23-21(27(18)17-5-3-4-16(22)10-17)29-12-19(28)24-20-26-25-14(2)30-20/h3-11H,12H2,1-2H3,(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTZEJIRGBYWKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=NN=C(S4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid](/img/structure/B2647290.png)
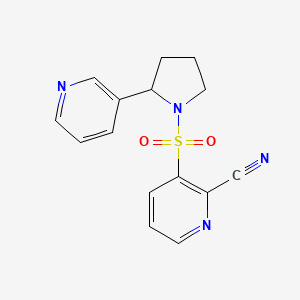

![N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide](/img/structure/B2647299.png)
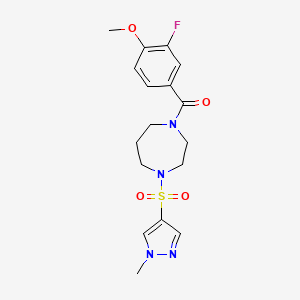
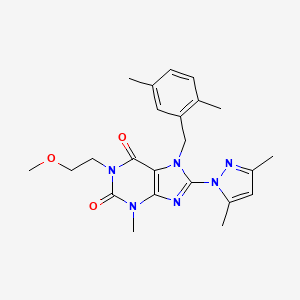
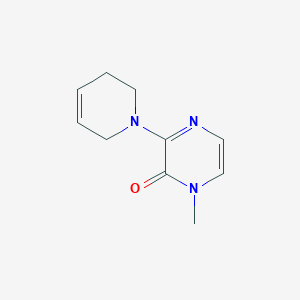
![(2,4-Dichlorophenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2647303.png)
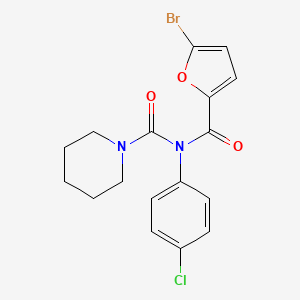
![N-[(Z)-1-[5-(4-methoxyphenyl)furan-2-yl]-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B2647309.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2647311.png)
